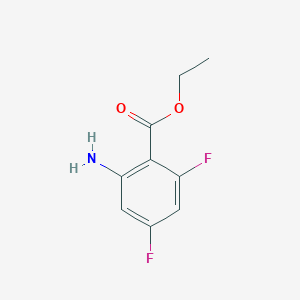

Ethyl 2-amino-4,6-difluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-4,6-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVMTSBAMCLIPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Ethyl 2-amino-4,6-difluorobenzoate" CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Ethyl 2-amino-4,6-difluorobenzoate, a key building block in modern medicinal chemistry. Its unique structural features, arising from the strategic placement of fluorine atoms and an amino group on the benzoate scaffold, make it a valuable precursor for the synthesis of a wide range of biologically active molecules. This document will delve into its chemical and physical properties, synthesis, safety considerations, and potential applications, offering a holistic understanding for researchers in the field.

Core Chemical Identity and Properties

This compound is a fluorinated aromatic ester. Its fundamental details are crucial for its application in synthesis and for ensuring safe handling.

CAS Number: 1147107-15-0[1][2]

Molecular Formula: C₉H₉F₂NO₂[2]

Molecular Weight: 201.17 g/mol [2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in experimental settings. The table below summarizes the key known and predicted properties of this compound.

| Property | Value | Source |

| Physical State | Solid | |

| Melting Point | No experimental data available | N/A |

| Boiling Point | No experimental data available | N/A |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[3] | [3] |

| Storage | Store in a dark place, sealed in a dry environment at 2-8°C.[4] | [4] |

Note: The absence of experimentally determined melting and boiling points in readily available literature highlights a gap in the public domain knowledge for this specific compound.

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 2-amino-4,6-difluorobenzoic acid. This method is widely employed for the preparation of esters from carboxylic acids and alcohols, utilizing an acid catalyst.

Fischer Esterification: A Validated Protocol

This protocol is based on established methods for the esterification of similar fluorinated aminobenzoic acids.[1]

Reaction Scheme:

Figure 1: Synthesis of this compound via Fischer Esterification.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4,6-difluorobenzoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group). The aromatic protons will appear as multiplets in the downfield region, with their chemical shifts and coupling constants influenced by the fluorine and amino substituents. The protons of the amino group will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the aromatic ring. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting patterns (carbon-fluorine coupling).

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching vibrations of the primary amine.

-

C=O stretching vibration of the ester carbonyl group.

-

C-F stretching vibrations.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak [M]⁺ at m/z 201.17, corresponding to the molecular formula C₉H₉F₂NO₂. Fragmentation patterns can provide further structural information.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the difluoro substitution pattern significantly influences the electronic properties of the benzene ring, enhancing its susceptibility to nucleophilic aromatic substitution (SNAr) reactions.[1] This makes it a versatile starting material for introducing various functionalities.

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. As such, fluorinated building blocks like this compound are in high demand.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on the Safety Data Sheet (SDS) for this compound, the following hazards are identified:

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.[5]

Recommended Handling Procedures

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[6]

-

Avoid contact with skin and eyes.[6]

-

Wash hands thoroughly after handling.[5]

Storage Recommendations

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Keep in a dark place.[4]

-

Recommended storage temperature is between 2-8°C.[4]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the difluoro substitution, open up a wide range of synthetic possibilities. While there is a need for more comprehensive public data on its physical and spectroscopic properties, the information presented in this guide provides a solid foundation for its safe and effective use in a research and development setting.

References

A Technical Guide to Ethyl 2-amino-4,6-difluorobenzoate: A Key Fluorinated Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in Medicinal Chemistry

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. The unique electronic nature of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence metabolic stability, lipophilicity, and binding affinity to biological targets. Ethyl 2-amino-4,6-difluorobenzoate, a synthetically versatile building block, embodies the potential of strategic fluorination. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, synthesis, and its emerging role as a valuable intermediate in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a difluorinated anthranilate ester. Its molecular structure is characterized by a benzene ring substituted with an amino group, an ethyl ester, and two fluorine atoms at positions 4 and 6. This specific substitution pattern creates a unique electronic and steric environment that dictates its reactivity and utility as a synthetic intermediate.

The molecular formula for this compound is C₉H₉F₂NO₂.[1][2] Its molecular weight is 201.17 g/mol .[1][2] The presence of both an electron-donating amino group and two strongly electron-withdrawing fluorine atoms creates a complex and nuanced electronic landscape on the aromatic ring, influencing its reactivity in subsequent synthetic transformations.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1147107-15-0 | [1][2][4] |

| Molecular Formula | C₉H₉F₂NO₂ | [1][2] |

| Molecular Weight | 201.17 g/mol | [1][2] |

| IUPAC Name | This compound | N/A |

| SMILES | O=C(OCC)C1=C(F)C=C(F)C=C1N | [2] |

| MDL Number | MFCD12159820 | [1][2] |

Synthesis of this compound: A Two-Stage Approach

The synthesis of this compound is typically achieved through a two-stage process, beginning with the synthesis of its carboxylic acid precursor, 2-amino-4,6-difluorobenzoic acid, followed by esterification.

Stage 1: Synthesis of 2-amino-4,6-difluorobenzoic Acid

A common route to 2-amino-4,6-difluorobenzoic acid involves the oxidative cleavage of a suitable isatin derivative.

Experimental Protocol: Synthesis of 2-amino-4,6-difluorobenzoic acid [5]

-

A solution of sodium hydroxide (6.70 g, 167 mmol) and 30% hydrogen peroxide (6.7 mL) in water (60 mL) is prepared.

-

This solution is added dropwise to a suspension of the appropriate isatin precursor (4.58 g, 25 mmol) in water (125 mL) at 0 °C.

-

The reaction mixture is then stirred at room temperature for 20 hours.

-

Upon completion of the reaction, the pH is adjusted to 3 with formic acid. This will cause the product to precipitate.

-

The precipitate is collected by filtration and dried to yield 2-amino-4,6-difluorobenzoic acid as a white solid.

Caption: Synthesis of the carboxylic acid precursor.

Stage 2: Esterification to this compound

The final step is a standard Fischer esterification of the synthesized 2-amino-4,6-difluorobenzoic acid.

Experimental Protocol: Esterification

-

2-amino-4,6-difluorobenzoic acid is dissolved in an excess of ethanol.

-

A catalytic amount of a strong acid, such as sulfuric acid, is added.

-

The mixture is heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling, the reaction mixture is neutralized with a weak base, such as sodium bicarbonate solution.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure to yield this compound.

Caption: Esterification to the final product.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds that are of interest in drug discovery. The strategic placement of the fluorine atoms can enhance the biological activity and pharmacokinetic profile of the final compounds.

While specific, publicly documented examples of its use in late-stage clinical candidates are not abundant, its structural motifs are present in various patented compounds. The difluoro-substituted aniline core is a key pharmacophore in a range of kinase inhibitors and other targeted therapies. The amino and ester functionalities provide versatile handles for further chemical modifications, allowing for the construction of diverse chemical libraries for high-throughput screening.

The presence of fluorine atoms can:

-

Enhance Metabolic Stability: The strong C-F bond can block sites of metabolism, increasing the half-life of a drug.

-

Modulate Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.

-

Influence Binding Affinity: The electronic effects of fluorine can alter the pKa of nearby functional groups and influence hydrogen bonding, potentially leading to stronger and more selective binding to a biological target.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its structure, the following characteristic signals would be expected:

¹H NMR:

-

A triplet and a quartet in the aliphatic region corresponding to the ethyl group.

-

Signals in the aromatic region for the two protons on the benzene ring, with splitting patterns influenced by the fluorine atoms.

-

A broad singlet for the amino protons.

¹³C NMR:

-

Signals for the two carbons of the ethyl group.

-

A signal for the carbonyl carbon of the ester.

-

Four signals in the aromatic region, with their chemical shifts and splitting patterns dictated by the fluorine and amino substituents. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.

IR Spectroscopy:

-

N-H stretching vibrations for the primary amine.

-

C=O stretching for the ester carbonyl group.

-

C-F stretching vibrations.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry:

-

The molecular ion peak (M+) would be expected at m/z = 201.06, corresponding to the monoisotopic mass.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, fluorinated molecules with potential therapeutic applications. Its well-defined structure and the strategic placement of its fluorine atoms offer medicinal chemists a powerful tool for optimizing the properties of drug candidates. As the demand for more effective and safer medicines continues to grow, the importance of such fluorinated intermediates in the drug discovery and development pipeline is set to increase.

References

A Technical Guide to the Characterization of Ethyl 2-amino-4,6-difluorobenzoate: Solubility and Stability Profiling

Introduction: The Critical Role of Physicochemical Characterization in Drug Development

In the landscape of pharmaceutical research and development, a thorough understanding of a molecule's fundamental physicochemical properties is paramount. For novel compounds such as Ethyl 2-amino-4,6-difluorobenzoate, a fluorinated aromatic ester with potential as a key building block in organic synthesis, early and accurate characterization of its solubility and stability is not merely a data-gathering exercise.[1] It is a critical step that dictates the trajectory of its development, influencing everything from formulation strategies and bioavailability to storage conditions and shelf-life.[2][3] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to comprehensively evaluate the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in the public domain, this document will equip you with the foundational knowledge and detailed protocols to generate this crucial data in your own laboratory settings, adhering to the highest standards of scientific integrity.

Part 1: Aqueous and Organic Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption in the body. For a molecule like this compound, understanding its solubility in both aqueous and organic media is essential for formulation development and predicting its behavior in biological systems.[4]

Theoretical Considerations

The molecular structure of this compound, featuring an ethyl ester, an amino group, and two fluorine atoms, presents a unique combination of hydrophilic and lipophilic characteristics. The amino group can act as a hydrogen bond donor and acceptor, potentially contributing to aqueous solubility, while the ethyl ester and the fluorinated benzene ring contribute to its lipophilicity. The two electron-withdrawing fluorine atoms can also influence the compound's crystal lattice energy, which in turn affects its solubility.[1]

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The "shake-flask" method is a widely accepted and recommended technique for determining the thermodynamic (or equilibrium) solubility of a compound.[4][5] This method measures the concentration of a compound in a saturated solution at equilibrium with an excess of the solid drug.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid)

-

Aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4)

-

Organic solvents (e.g., Ethanol, DMSO, Dimethylformamide)

-

Orbital shaker with temperature control

-

Centrifuge

-

Validated HPLC or UV-Vis spectrophotometer method for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the different solvents to be tested. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Place the vials on an orbital shaker set to a constant temperature (typically 37 ± 1 °C for physiological relevance) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[4][5]

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Data Reporting: Express the solubility in units such as mg/mL or µg/mL.

Data Presentation: Solubility Profile

The results of the solubility studies should be summarized in a clear and concise table.

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| pH 1.2 Buffer | 37 | To be determined |

| pH 4.5 Buffer | 37 | To be determined |

| pH 6.8 Buffer | 37 | To be determined |

| pH 7.4 Buffer | 37 | To be determined |

| Ethanol | 25 | To be determined |

| DMSO | 25 | To be determined |

| Dimethylformamide (DMF) | 25 | To be determined |

Visualization: Solubility Determination Workflow

References

Section 1: Compound Identification and Predicted Physicochemical Properties

An In-Depth Technical Guide to the Safety Profile of Ethyl 2-amino-4,6-difluorobenzoate

A Note on This Guide: As a novel or research-stage chemical intermediate, a comprehensive, officially registered Safety Data Sheet (SDS) for this compound is not widely available in public regulatory databases. This guide has been constructed by a Senior Application Scientist to provide a robust safety assessment based on expert analysis of its chemical structure and a synthesis of data from structurally analogous compounds. The protocols and recommendations herein are designed to establish a self-validating system of safety for laboratory professionals.

This compound is an aromatic ester, a chemical class of significant interest in the synthesis of pharmaceuticals and advanced materials. Its structure, featuring a difluorinated aniline core, suggests specific reactivity and handling requirements. Understanding these fundamental properties is the first step in establishing a safe and effective experimental workflow.

Table 1: Chemical Identity and Predicted Properties

| Identifier | Value | Source / Rationale |

| IUPAC Name | This compound | Standard Nomenclature |

| Molecular Formula | C₉H₉F₂NO₂ | Derived from Structure |

| Molecular Weight | 201.17 g/mol | [1][2][3] |

| CAS Number | Data not available | N/A |

| Predicted Appearance | White to light brown crystalline solid | Analogy to similar aromatic amines and esters.[4][5] |

| Predicted Solubility | Low water solubility; Soluble in organic solvents (e.g., DMSO, Methanol) | General property of benzoate esters.[4][6] |

| Predicted Stability | Stable under normal laboratory and recommended storage conditions.[4] | Common for this class of compounds. |

Section 2: Hazard Identification and GHS Classification (Inferred)

While specific toxicological data for this exact molecule is not published, the functional groups present—an aromatic amine and a difluorinated benzene ring—allow for a predictive hazard assessment based on established structure-activity relationships. The primary hazards are anticipated to be related to skin and eye contact.

Based on data from closely related difluoro- and amino-aromatic compounds, the following Globally Harmonized System (GHS) classification is proposed.[7]

Table 2: Inferred GHS Classification

| Hazard Class | Category | Hazard Statement | Rationale |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | A common classification for aniline derivatives and fluorinated aromatics.[7] |

| Serious Eye Damage/Irritation | Category 1 or 2A | H318: Causes serious eye damage or H319: Causes serious eye irritation | Aromatic amines can be severe eye irritants. The "serious damage" classification is a conservative but prudent assumption.[7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | A potential hazard for fine, airborne powders of aromatic compounds.[4][7] |

The signal word "Danger" is recommended due to the potential for serious eye damage. The corresponding pictogram would be the Corrosion and Exclamation Mark symbols.

Caption: Inferred GHS hazard classifications for the target compound.

Section 3: Toxicological Profile and Routes of Exposure

The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is less likely in a controlled laboratory setting but must be considered.

-

Dermal (Skin) Exposure: Direct contact is likely to cause skin irritation, characterized by redness, itching, and inflammation.[7] Prolonged or repeated contact may lead to dermatitis.[8]

-

Ocular (Eye) Exposure: This represents the most significant acute hazard. Direct contact with the powder can cause serious irritation and potentially irreversible eye damage. Immediate and thorough rinsing is critical.

-

Inhalation Exposure: Inhaling the dust may irritate the respiratory tract, leading to coughing and discomfort.[7][8] While no specific data exists for this compound, some aromatic amines are known to cause methemoglobinemia upon absorption, a condition that impairs oxygen transport in the blood.

-

Carcinogenicity and Mutagenicity: There is no data to suggest this compound is carcinogenic or mutagenic. It is not listed by IARC, NTP, or OSHA as a carcinogen. However, the absence of data necessitates handling it as a compound with unknown long-term effects.

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

A self-validating safety protocol relies on a multi-layered approach, prioritizing engineering controls and supplementing them with appropriate PPE.

Engineering Controls

-

Ventilation: All handling of the solid compound should occur in a certified chemical fume hood to minimize inhalation exposure.[8][9]

-

Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[7][9]

Personal Protective Equipment (PPE)

The selection of PPE is a critical control point. The following workflow ensures adequate protection based on the inferred hazards.

Caption: PPE selection workflow for handling the solid compound.

-

Eye and Face Protection: Wear tightly sealed chemical safety goggles conforming to EU standard EN166 or US NIOSH standards.[4][10] A face shield may be warranted if there is a significant risk of splashing or dust generation.

-

Skin Protection: Wear a standard laboratory coat. Use nitrile gloves that are inspected for integrity before each use.[10] Proper glove removal technique must be followed to prevent skin contamination.

-

Respiratory Protection: Under normal use in a fume hood, a respirator is not required. If engineering controls fail or for emergency response, a NIOSH-approved respirator with a particulate filter would be necessary.

Section 5: Safe Handling, Storage, and Disposal

-

Handling: Avoid all direct contact and inhalation of dust.[10] Wash hands thoroughly after handling, even if gloves were worn.[8] Avoid creating dust; use appropriate weighing techniques (e.g., weighing paper, enclosed balance).

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Keep away from strong oxidizing agents, as these are common incompatibilities for amine-containing compounds.[7][9]

-

Disposal: Dispose of waste material and contaminated containers in accordance with all applicable local, state, and federal regulations.[6] Do not allow the material to enter drains or the environment.

Section 6: Emergency Procedures

Rapid and correct response to an exposure is critical. All laboratory personnel must be familiar with these procedures before beginning work.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][9]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4] If skin irritation persists, get medical advice.

-

In Case of Eye Contact: This is a medical emergency. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor immediately.

-

If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9]

References

- 1. Ethyl 4-amino-3,5-difluorobenzoate | C9H9F2NO2 | CID 90041574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Ethyl 2-amino-4,5-difluorobenzoate,864293-36-7->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. westliberty.edu [westliberty.edu]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Synthesis and characterization of "Ethyl 2-amino-4,6-difluorobenzoate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-4,6-difluorobenzoate is a fluorinated aromatic ester of significant interest in medicinal chemistry and materials science.[1] Its unique molecular structure, featuring an ethyl ester, an amino group, and two fluorine atoms on the benzene ring, imparts distinct electronic and steric properties.[1] This guide provides an in-depth overview of the synthesis, characterization, and potential applications of this versatile compound, tailored for professionals in research and drug development.

Introduction: The Significance of Fluorine in Aromatic Systems

The strategic incorporation of fluorine atoms into aromatic systems profoundly influences a molecule's physicochemical properties. Fluorine's high electronegativity withdraws electron density from the aromatic ring, which can decrease its reactivity towards electrophilic substitution.[1] Conversely, this electron-withdrawing nature enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry.[1] In the context of drug design, fluorine substitution can lead to improved metabolic stability, increased binding affinity, and enhanced membrane permeability.[2] this compound, with its dual fluorine substitution, serves as a valuable building block for the synthesis of complex, biologically active molecules.[1]

Molecular and Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₉F₂NO₂ |

| Molecular Weight | 201.17 g/mol [3] |

| IUPAC Name | This compound |

| CAS Number | 1147107-15-0[1] |

Synthesis of this compound

The synthesis of this compound typically originates from 2-amino-4,6-difluorobenzoic acid. The key transformation is a Fischer esterification, a classic and reliable method for converting carboxylic acids to esters.

Synthetic Workflow Diagram

Caption: Fischer Esterification of 2-amino-4,6-difluorobenzoic acid.

Detailed Experimental Protocol

This protocol is adapted from analogous esterification procedures for similar fluorinated aminobenzoic acids.[4][5]

Materials:

-

2-Amino-4,6-difluorobenzoic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate solution

-

Dichloromethane (or Ethyl Acetate)

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware for reflux, extraction, and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4,6-difluorobenzoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-10 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4][5]

-

Work-up:

-

Drying and Concentration:

-

Purification: The crude this compound can be further purified by column chromatography or recrystallization to obtain a product of high purity.

Causality Behind Experimental Choices:

-

Excess Ethanol: Using ethanol as both the solvent and a reagent drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.

-

Sulfuric Acid Catalyst: A strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by ethanol.

-

Neutralization: The addition of sodium bicarbonate is crucial to quench the sulfuric acid catalyst and any unreacted carboxylic acid, preventing the reverse reaction during the work-up.

-

Extraction: Dichloromethane or ethyl acetate are chosen for their ability to efficiently dissolve the ester product while being immiscible with the aqueous layer.

Characterization of this compound

Thorough characterization is imperative to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons, and the amine protons. The coupling of aromatic protons with fluorine atoms will result in complex splitting patterns. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with C-F couplings), and the ethyl group carbons. |

| ¹⁹F NMR | Signals for the two non-equivalent fluorine atoms on the aromatic ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C=O stretching (ester), C-F stretching, and aromatic C-H and C=C bonds.[6] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely show the loss of the ethoxy group or the entire ester functionality.[7] |

Illustrative Characterization Workflow

Caption: A typical workflow for the analytical characterization of the final product.

Applications in Drug Development and Research

Fluorinated anthranilic acid derivatives are valuable intermediates in the synthesis of a wide range of pharmaceuticals.[8][9] The unique substitution pattern of this compound makes it a promising precursor for the development of novel therapeutic agents, particularly in areas such as oncology and infectious diseases.[9] The presence of the amino and ester functionalities allows for diverse chemical modifications, enabling the construction of complex molecular scaffolds.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The outlined Fischer esterification protocol offers a reliable and scalable method for its preparation. The detailed characterization workflow ensures the structural integrity and purity of the final product. As the demand for novel fluorinated building blocks in drug discovery continues to grow, a thorough understanding of the synthesis and properties of compounds like this compound is essential for researchers and scientists in the pharmaceutical industry.

References

- 1. This compound | 1147107-15-0 | Benchchem [benchchem.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethyl 4-amino-3,5-difluorobenzoate | C9H9F2NO2 | CID 90041574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. echemi.com [echemi.com]

- 7. Ethyl 2-amino-3,6-difluorobenzoate | Benchchem [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-amino-4,6-difluorobenzoate

This technical guide provides a detailed analysis of the spectroscopic properties of Ethyl 2-amino-4,6-difluorobenzoate, a key intermediate in the synthesis of pharmaceuticals and other advanced materials. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this guide presents a robust, predicted analysis grounded in established spectroscopic principles and comparative data from structurally similar compounds.

Introduction: The Significance of this compound

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of fluorine atoms can profoundly alter the physicochemical properties of organic molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. The unique substitution pattern of this molecule, with an amino group ortho to the ester and two fluorine atoms meta to the amino group, creates a distinct electronic and steric environment, making it a valuable building block for novel chemical entities. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and quality control in synthetic applications.

Molecular Structure and Key Features

The structural attributes of this compound are foundational to interpreting its spectroscopic data. The molecule consists of a benzene ring substituted with an ethyl ester group, an amino group, and two fluorine atoms.

"Ethyl 2-amino-4,6-difluorobenzoate" as a building block in organic synthesis

An In-Depth Technical Guide to Ethyl 2-amino-4,6-difluorobenzoate: A Versatile Fluorinated Building Block in Modern Organic Synthesis

Introduction: The Strategic Importance of Fluorinated Anthranilates

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate a molecule's physicochemical and biological properties. This compound stands out as a particularly valuable bifunctional building block. Its structure combines the nucleophilic reactivity of an aniline, the synthetic versatility of an ethyl ester, and the potent electronic influence of two fluorine atoms on an aromatic core.

The fluorine atoms, positioned meta to the amino group and ortho/meta to the ester, exert strong electron-withdrawing effects. This significantly lowers the pKa of the amino group and influences the regioselectivity of further aromatic substitutions. More importantly, fluorine substitution can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of drug candidates to their target proteins.[1] Anthranilic acid and its derivatives are recognized as "privileged" pharmacophores in medicinal chemistry, forming the core of numerous pharmaceuticals with applications ranging from anti-inflammatory to antimicrobial and antiviral agents.[2][3][4][5][6] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Characterization

A clear understanding of a building block's fundamental properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₉H₉F₂NO₂ |

| Molecular Weight | 201.17 g/mol [7] |

| CAS Number | 1147107-15-0[7] |

| Appearance | Typically a white to pale cream or light yellow solid/crystalline powder[1][7] |

| Purity | ≥ 96-98% (as commercially available)[1][8] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere[8] |

Spectroscopic Signature:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will appear as multiplets due to complex splitting from both H-H and H-F coupling. The ethyl group will present as a characteristic triplet (CH₃) and quartet (CH₂). The amine (NH₂) protons will appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, with their chemical shifts influenced by the attached fluorine, amino, and ester groups. The C-F couplings will be observable as doublets. The carbonyl carbon of the ester will appear significantly downfield.

-

IR Spectroscopy: The infrared spectrum will be characterized by N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretching band for the ester (around 1700-1730 cm⁻¹), and C-F stretching bands (around 1100-1300 cm⁻¹).

Synthesis of the Building Block

The most direct and common route to this compound is the Fischer esterification of its parent carboxylic acid, 2-amino-4,6-difluorobenzoic acid. This acid-catalyzed reaction with ethanol is typically driven to completion by removing the water formed during the reaction.

Caption: General synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-4,6-difluorobenzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of absolute ethanol (EtOH) to serve as both reactant and solvent. Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure ethyl ester.

Core Reactivity and Synthetic Transformations

The utility of this compound stems from the distinct reactivity of its three key functional components: the amino group, the ester moiety, and the fluorinated aromatic ring.

Caption: Key reactive sites and transformations of the building block.

Reactions at the Amino Group

The aniline-type amino group is the primary center for nucleophilic reactions, enabling the construction of more complex molecular architectures.

-

Amide Bond Formation: The amino group readily participates in coupling reactions with carboxylic acids (using standard coupling agents like DCC, EDC, or HATU) or acyl chlorides to form amide bonds. This is a cornerstone reaction in the synthesis of a vast array of biologically active molecules.

-

Diazotization and Sandmeyer Reactions: A powerful transformation unique to primary aromatic amines is their conversion to diazonium salts upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid).[9][10] The resulting diazonium group (-N₂⁺) is an excellent leaving group (releasing N₂ gas) and can be substituted by a wide range of nucleophiles in the presence of a copper(I) catalyst, a process known as the Sandmeyer reaction.[11][12][13] This provides access to compounds that are otherwise difficult to synthesize directly.

-

Halogenation: Substitution with -Cl, -Br.

-

Cyanation: Substitution with -CN, providing a handle for further conversion to carboxylic acids or amines.

-

-

Cyclization Reactions for Heterocycle Synthesis: The amino group, being ortho to the ester, is perfectly positioned for intramolecular cyclization reactions to form fused heterocyclic systems. A prominent example is the synthesis of quinazolinones, a scaffold found in numerous anticancer agents.[14][15][16] Reaction with reagents like formamide, orthoesters, or isocyanates can lead to the formation of the quinazolinone core.[17][18]

Reactions involving the Ester Group

The ethyl ester provides another versatile handle for synthetic modification.

-

Saponification (Hydrolysis): The ester can be easily hydrolyzed back to the parent carboxylic acid under basic conditions (e.g., NaOH or KOH), allowing for subsequent amide coupling or other carboxylate chemistry.

-

Direct Amidation: While less common than the acid-amine coupling route, the ester can be directly converted to an amide by heating with an amine, often under high pressure or with specific catalysts.

-

Reduction: The ester can be reduced to the corresponding primary alcohol (2-(hydroxymethyl)aniline derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Application Profile: Synthesis of Bioactive Heterocycles

The true power of this compound is demonstrated in its application as a precursor to complex, biologically active molecules. Its use in constructing quinazolinone scaffolds is particularly noteworthy.

Workflow: Synthesis of a 4(3H)-Quinazolinone Derivative

This workflow illustrates a common strategy for building the quinazolinone core, a privileged structure in medicinal chemistry.

Caption: A typical reaction sequence for quinazolinone synthesis.

Detailed Protocol: Synthesis of a 6,8-Difluoro-2-substituted-quinazolin-4(3H)-one

-

Acylation of the Amine: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF). Add a base such as triethylamine or pyridine (1.2 eq). Cool the solution in an ice bath and add the desired acyl chloride (R-COCl, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Workup and Isolation of Intermediate: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the N-acylated intermediate, which may be used directly or purified by chromatography.

-

Cyclization to Quinazolinone: Mix the N-acyl intermediate with an ammonia source, such as ammonium acetate or formamide. Heat the mixture, often to high temperatures (150-180 °C), to effect cyclization and dehydration.

-

Final Purification: After cooling, the crude product often precipitates. It can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF) to afford the final quinazolinone product.

This strategy leverages the reactivity of both the amino and ester groups in a sequential manner to construct a complex heterocyclic system with strategically placed fluorine atoms, ready for further diversification.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

General Hazards: this compound is generally classified as an irritant. It may cause skin, eye, and respiratory irritation.[19]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20]

-

Storage: Keep the container tightly closed and store in a cool, dry place, ideally under an inert atmosphere as recommended.[8][21]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, versatile building block for organic synthesis. The interplay of its nucleophilic amino group, modifiable ester function, and the powerful electronic effects of its fluorine substituents provides chemists with a robust tool for the efficient construction of complex molecules. Its role as a precursor to fluorinated heterocycles, particularly quinazolinones, underscores its importance in the fields of medicinal chemistry and drug development, enabling the synthesis of novel compounds with potentially enhanced pharmacological profiles.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry of anthranilic acid derivatives: A mini review | Semantic Scholar [semanticscholar.org]

- 5. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 1147107-15-0 | Benchchem [benchchem.com]

- 8. 2-Amino-4,6-difluorobenzoic acid | 126674-77-9 [sigmaaldrich.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. Sandmeyer Reaction [organic-chemistry.org]

- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. echemi.com [echemi.com]

- 21. fishersci.nl [fishersci.nl]

The Latent Therapeutic Potential of Ethyl 2-amino-4,6-difluorobenzoate Derivatives: A Technical Guide for Drug Discovery

Introduction: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, fluorinated organic molecules have garnered significant attention for their unique physicochemical properties that can profoundly influence biological activity. The strategic incorporation of fluorine atoms into a molecular scaffold can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. Ethyl 2-amino-4,6-difluorobenzoate, a readily accessible synthetic building block, represents a promising starting point for the development of novel therapeutic agents. Its difluorinated phenyl ring, coupled with a reactive amino group and an ester moiety, provides a versatile platform for the synthesis of a diverse library of derivatives. This technical guide will delve into the potential biological activities of these derivatives, with a focus on their prospective applications as anticancer, antimicrobial, and anti-inflammatory agents. We will explore rational design strategies, detail synthetic methodologies, and provide robust protocols for the evaluation of their therapeutic potential.

Part 1: Anticancer Potential of this compound Derivatives

The 2-aminobenzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of difluoro substituents on the phenyl ring is a rational design strategy to enhance the anticancer potential of derivatives.

Rationale for Anticancer Activity

Derivatives of structurally similar aminobenzoates and aminobenzothiazoles have demonstrated significant anticancer activity through various mechanisms. For instance, certain 2-aminobenzothiazole derivatives have been shown to inhibit protein tyrosine kinases (PTKs), which are crucial for cell signaling and are often overactive in cancer cells. The fluorine atoms on the core scaffold of this compound can enhance binding to the ATP-binding pocket of kinases through favorable electrostatic interactions.

Hypothesized Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for anticancer derivatives of this compound is the inhibition of key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR). The amino group of the core scaffold can be readily derivatized to introduce moieties that mimic the hinge-binding motifs of known kinase inhibitors.

Caption: Hypothesized competitive inhibition of a protein kinase by an this compound derivative.

Experimental Protocol: In Vitro Anticancer Activity Assessment

A primary assessment of the anticancer potential of newly synthesized derivatives involves evaluating their cytotoxicity against a panel of human cancer cell lines.

1. Cell Viability Assay (MTT Assay):

-

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

-

Procedure:

-

Seed cancer cells (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of the synthesized derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

-

Table 1: Hypothetical Anticancer Activity Data

| Derivative | Modification | A549 IC50 (µM) | MCF-7 IC50 (µM) |

| EDF-01 | Amide with 4-methoxyphenylacetic acid | 15.2 | 22.5 |

| EDF-02 | Urea with 3-chloro-4-fluorophenyl isocyanate | 5.8 | 8.1 |

| EDF-03 | Sulfonamide with dansyl chloride | 25.0 | 35.7 |

| Doxorubicin | (Positive Control) | 0.5 | 0.8 |

Part 2: Antimicrobial Potential of this compound Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The structural features of this compound suggest that its derivatives could exhibit potent antimicrobial properties.

Rationale for Antimicrobial Activity

The 2-aminobenzoate moiety is present in some natural and synthetic antimicrobial compounds. The difluoro substitution can enhance lipophilicity, facilitating penetration through bacterial cell membranes. Derivatization of the amino group can introduce pharmacophores known to interact with bacterial targets.

Hypothesized Mechanism of Action: Inhibition of Bacterial Enzymes

Derivatives of this compound could potentially inhibit essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase (DHFR). These enzymes are validated targets for existing antibiotics. The core scaffold can serve as a template for designing molecules that fit into the active sites of these enzymes, disrupting their function and leading to bacterial cell death.

Caption: A streamlined workflow for the discovery and evaluation of novel antimicrobial agents derived from this compound.

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be determined by measuring their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

1. Broth Microdilution Method for MIC Determination:

-

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Procedure:

-

Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

-

Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (broth with bacteria) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

2. MBC Determination:

-

Objective: To determine the lowest concentration of a compound that kills 99.9% of the initial bacterial inoculum.

-

Procedure:

-

Following MIC determination, subculture 10 µL from each well showing no visible growth onto a nutrient agar plate.

-

Incubate the agar plates at 37°C for 24 hours.

-

The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

-

Table 2: Hypothetical Antimicrobial Activity Data

| Derivative | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| EDF-04 | Schiff base with 4-nitrobenzaldehyde | 32 | 64 |

| EDF-05 | Amide with thiophene-2-carboxylic acid | 16 | 32 |

| EDF-06 | Acylthiourea with benzoyl isothiocyanate | 8 | 16 |

| Ciprofloxacin | (Positive Control) | 1 | 0.5 |

Part 3: Anti-inflammatory Potential of this compound Derivatives

Chronic inflammation is a hallmark of numerous diseases, and there is a continuous need for novel anti-inflammatory drugs with improved efficacy and safety profiles. The structural characteristics of this compound make it an attractive scaffold for the development of new anti-inflammatory agents.

Rationale for Anti-inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of benzoic acid. The difluoro substitutions on the core molecule can enhance its anti-inflammatory properties by modulating its interaction with key inflammatory enzymes. The amino group provides a handle for introducing functionalities that can target specific components of the inflammatory cascade.

Hypothesized Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins. Derivatives of this compound could be designed to selectively bind to the active site of COX-2, thereby reducing prostaglandin synthesis and alleviating inflammation.

Caption: Schematic of COX-2 inhibition by a derivative of this compound in the inflammatory cascade.

Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment

The anti-inflammatory potential of the synthesized derivatives can be evaluated by assessing their ability to inhibit COX enzymes and reduce the production of inflammatory mediators in cell-based assays.

1. COX Inhibition Assay:

-

Objective: To determine the inhibitory activity of the compounds against COX-1 and COX-2 enzymes.

-

Procedure:

-

Utilize a commercially available COX inhibitor screening assay kit.

-

Incubate purified COX-1 and COX-2 enzymes with the test compounds at various concentrations.

-

Add arachidonic acid as the substrate.

-

Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).

-

Calculate the IC50 values for both COX-1 and COX-2 to determine the potency and selectivity of the compounds.

-

2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages:

-

Objective: To assess the ability of the compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in activated macrophages.

-

Procedure:

-

Culture RAW 264.7 macrophage cells in 96-well plates.

-

Pre-treat the cells with different concentrations of the synthesized derivatives for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.

-

Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Determine the concentration of the compound that inhibits NO production by 50% (IC50).

-

Table 3: Hypothetical Anti-inflammatory Activity Data

| Derivative | Modification | COX-2 IC50 (µM) | COX-1 IC50 (µM) | NO Inhibition IC50 (µM) |

| EDF-07 | Amide with ibuprofen | 2.5 | 50.1 | 10.3 |

| EDF-08 | Urea with 4-(trifluoromethoxy)phenyl isocyanate | 1.2 | 35.8 | 5.7 |

| EDF-09 | Sulfonamide with 4-fluorobenzenesulfonyl chloride | 8.9 | >100 | 22.1 |

| Celecoxib | (Positive Control) | 0.8 | 25.6 | 4.2 |

Conclusion and Future Directions

This compound presents a highly promising and versatile scaffold for the development of novel therapeutic agents. The strategic derivatization of its amino and ester functionalities, guided by established principles of medicinal chemistry, can lead to the discovery of potent anticancer, antimicrobial, and anti-inflammatory compounds. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these derivatives. Future research should focus on synthesizing a diverse library of compounds based on this scaffold and conducting comprehensive in vitro and in vivo studies to validate their therapeutic potential. The insights gained from such investigations will be instrumental in advancing the development of new and effective treatments for a range of human diseases.

A Senior Application Scientist's Guide to Sourcing Ethyl 2-Amino-4,6-Difluorobenzoate for Pharmaceutical Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement and Quality Evaluation of a Key Synthetic Building Block.

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors and other targeted therapies, the strategic selection of starting materials is paramount. Ethyl 2-amino-4,6-difluorobenzoate (CAS No. 1147107-15-0), a fluorinated anthranilate derivative, has emerged as a critical building block. Its unique electronic properties and substitution pattern make it an invaluable precursor for the synthesis of complex heterocyclic scaffolds found in numerous investigational and approved pharmaceutical agents.

This guide, written from the perspective of a senior application scientist, moves beyond a simple list of suppliers. It provides a comprehensive framework for the procurement and qualification of this compound, ensuring that researchers can confidently source high-quality material, thereby safeguarding the integrity and timeline of their development programs. We will delve into the nuances of supplier evaluation, the critical interpretation of analytical data, and best practices for handling and storage, ensuring a self-validating system for your procurement process.

Part 1: Strategic Sourcing and Supplier Landscape

The acquisition of this compound requires a discerning approach. While numerous vendors list this compound, the consistency of quality, reliability of supply, and transparency of documentation can vary significantly. For research and development purposes, where reproducibility is key, a thorough evaluation of potential suppliers is the first line of defense against costly experimental failures.

A survey of the current market reveals a range of suppliers, from large, well-established chemical houses to more specialized niche providers. The following table summarizes a selection of vendors offering this reagent, highlighting the typical purity grades available. It is important to note that availability and specifications are subject to change, and direct inquiry is always recommended.

| Supplier | Typical Purity Specification | CAS Number | Noteworthy Information |

| Sigma-Aldrich | 95% | 1147107-15-0 | Offers detailed safety information and documentation like Certificate of Analysis and Certificate of Origin.[1] |

| BLD Pharm | ≥95% | 1147107-15-0 | Mentions the availability of NMR, HPLC, LC-MS, and UPLC data and the option for cold-chain transportation.[2] |

| Key Organics | >95% | 1147107-15-0 | Provides the molecular formula and weight for verification. |

| Apollo Scientific | 95% | 1147107-15-0 | A supplier of fluorinated building blocks with offerings for R&D needs. |

| Benchchem | ≥95% | 1147107-15-0 | Offers the product and notes its application in medicinal chemistry.[3] |

| Parchem | Specialty Chemical | 1213203-92-9 & 1147107-15-0 | Lists both CAS numbers, which may indicate different grades or isomers; clarification with the supplier is essential.[4] |

Note: This table is not an exhaustive list but represents a snapshot of the supplier landscape. Researchers should conduct their own due diligence.

Part 2: The Core of Quality: A Self-Validating Procurement Protocol

Sourcing a chemical is not merely a transaction; it is the foundation of your experiment. A robust, self-validating procurement protocol is essential to ensure the quality and consistency of this compound. This protocol is built on the pillars of proactive supplier engagement, rigorous documentation review, and a clear understanding of the required analytical specifications.

Experimental Workflow: Supplier Qualification and Lot Validation

The following diagram and protocol outline a systematic approach to qualifying a new supplier and validating a new lot of this compound.

Caption: Workflow for qualifying suppliers of this compound.

Step-by-Step Protocol for Supplier and Lot Validation:

-

Initial Supplier Screening:

-

Identify a shortlist of 3-5 potential suppliers based on catalog information and initial outreach.

-

Causality: A wider initial pool increases the likelihood of finding a supplier that meets both quality and logistical requirements.

-

-

Request for Documentation:

-

Contact each shortlisted supplier and request a representative Certificate of Analysis (CoA) for a recent lot of this compound (CAS 1147107-15-0).

-

Also, request their Safety Data Sheet (SDS) and any quality management certifications they hold (e.g., ISO 9001).

-

Trustworthiness: A supplier's willingness and speed in providing comprehensive documentation is an early indicator of their transparency and quality systems.

-

-

Critical Review of the Certificate of Analysis (CoA):

-

Purity Verification: The purity should be determined by a quantitative method, typically High-Performance Liquid Chromatography (HPLC). A purity of ≥97% is recommended for most drug discovery applications.

-

Identity Confirmation: The CoA should include data confirming the compound's identity. Proton NMR (¹H NMR) is standard. Key expected signals for this compound include an ethyl ester pattern (a triplet and a quartet) and signals in the aromatic region consistent with the difluoro-substituted ring.

-

Residual Solvents and Water Content: Check for information on residual solvents (often determined by Gas Chromatography - GC) and water content (Karl Fischer titration). These impurities can interfere with subsequent reactions.

-

Expertise: Do not just accept the reported purity value. Scrutinize the analytical data. For instance, in an HPLC trace, look for the presence of any significant impurity peaks and how they were integrated.

-

-

In-House Confirmatory Analysis:

-

For critical projects, it is best practice to order a small sample from the most promising supplier(s) for in-house analytical verification.

-

Run a confirmatory ¹H NMR and HPLC-MS. Compare your results with the data provided on the supplier's CoA.

-

Self-Validation: This step provides unequivocal confirmation of the material's quality and builds confidence in the supplier's reliability. It also establishes a baseline for future lot-to-lot consistency checks.

-

-

Supplier Approval and Record Keeping:

-

Once a supplier has been validated, formally approve them in your internal systems.

-

Maintain a detailed record of all documentation received, in-house analytical data, and lot numbers for traceability.

-

Part 3: Safety, Handling, and Storage

This compound, as a fluorinated aromatic amine, requires careful handling to minimize exposure and maintain its stability. Adherence to rigorous safety protocols is non-negotiable.

Personal Protective Equipment (PPE) and Engineering Controls:

-

Engineering Controls: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Eye Protection: Chemical safety goggles are mandatory. When there is a risk of splashing, a face shield should also be worn.

-

Hand Protection: Wear nitrile gloves. For tasks with a higher risk of spillage, consider double-gloving.

-

Body Protection: A flame-resistant lab coat should be worn at all times.

Safe Handling and Storage Procedures:

-

Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed to prevent moisture ingress. Some suppliers recommend refrigeration.

-

Static Discharge: As with many fine organic powders, there is a potential for static electricity buildup. Grounding of equipment may be necessary for large-scale transfers.

-

Spill Response: In the event of a spill, evacuate the immediate area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the material into a sealed container for proper hazardous waste disposal.

The following flowchart illustrates the decision-making process for handling this compound in a laboratory setting.

Caption: Decision flowchart for the safe handling of this compound.

Conclusion

The successful integration of this compound into a drug discovery workflow is contingent upon a meticulous and scientifically rigorous procurement strategy. By moving beyond simple catalog shopping and implementing a self-validating system of supplier qualification, documentation review, and in-house analytical verification, researchers can ensure the quality and consistency of this critical building block. This proactive approach not only mitigates the risk of experimental variability but also upholds the principles of scientific integrity, ultimately accelerating the path toward novel therapeutic innovations.

References

The Untapped Potential of Ethyl 2-amino-4,6-difluorobenzoate: A Guide to Novel Synthetic Transformations

Abstract

Ethyl 2-amino-4,6-difluorobenzoate is a unique building block with significant potential in the synthesis of novel chemical entities for pharmaceutical and materials science applications. The strategic placement of fluorine atoms and the presence of both amino and ester functionalities create a rich and underexplored reactive landscape. This technical guide delves into the core chemical properties of this molecule and proposes a series of novel, high-impact synthetic transformations. We will explore advanced cycloaddition strategies and cutting-edge photoredox-catalyzed reactions, providing detailed mechanistic insights and actionable experimental protocols for researchers, scientists, and professionals in drug development. Our aim is to not only present synthetic methods but to foster a deeper understanding of the underlying principles that govern the reactivity of this versatile fluorinated compound.

Introduction: The Strategic Advantage of Fluorine in Drug Discovery and Materials Science

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. In medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability.[1] The electron-withdrawing nature of fluorine can also modulate the pKa of nearby functional groups and influence reaction pathways. This compound is a prime example of a scaffold where these effects can be harnessed for synthetic innovation. The ortho and para positioning of the fluorine atoms to the amino group, and meta to the ester, creates a unique electronic environment that can be exploited for selective transformations. This guide will illuminate novel reaction pathways that leverage these intrinsic properties.

Core Reactivity and Properties

This compound possesses two key reactive sites: the nucleophilic amino group and the electron-deficient aromatic ring. The amino group can readily participate in conventional reactions such as acylation, alkylation, and Schiff base formation.[2] However, the true potential for novelty lies in harnessing the interplay between the fluorine substituents and these functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉F₂NO₂ | --INVALID-LINK--[3] |

| Molecular Weight | 201.17 g/mol | --INVALID-LINK--[3] |

| Appearance | Off-white to light yellow crystalline powder | General Knowledge |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | General Knowledge |

Novel Reaction Pathways: A Gateway to Complex Molecules

This section explores uncharted territories of reactivity for this compound, focusing on cycloaddition and photoredox catalysis.

[4+2] Cycloaddition (Diels-Alder) Reactions for the Synthesis of Novel Heterocycles

The electron-deficient nature of the difluorinated aromatic ring, while generally resistant to addition reactions, can be activated for participation in inverse-electron-demand Diels-Alder reactions.[4] By transforming the amino group into a suitable diene-directing group, we can unlock novel pathways to complex heterocyclic scaffolds.

Proposed Reaction Scheme:

Caption: Proposed workflow for a novel Diels-Alder reaction.

Mechanistic Rationale: The amino group can be converted into a diazonium salt, which upon gentle heating or catalysis, can eliminate nitrogen gas to form a highly reactive ortho-quinodimethane-like intermediate. This species can then undergo a [4+2] cycloaddition with a variety of dienophiles to construct intricate polycyclic systems. The fluorine atoms are expected to influence the regioselectivity of the cycloaddition.

Experimental Protocol: Synthesis of a Novel Tetrahydroquinoline Derivative

-

Diazotization: Dissolve this compound (1.0 eq) in a mixture of ethanol and concentrated HCl at 0°C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.

-

Cycloaddition: To the cold diazonium salt solution, add N-methylmaleimide (1.5 eq) and a catalytic amount of copper(I) chloride. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Photoredox-Catalyzed C-H Functionalization: Forging New Bonds with Light

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[5][6] We propose that the electron-rich amino group of this compound can be leveraged to direct C-H functionalization at the C3 position via a photoredox-mediated pathway.

Proposed Reaction Scheme:

Caption: General workflow for photoredox-catalyzed C-H functionalization.

Mechanistic Rationale: Upon irradiation with visible light, a photocatalyst (e.g., Ru(bpy)₃(PF₆)₂) is excited to a long-lived triplet state. This excited state can be reductively quenched by the amino group of the substrate, generating a radical cation. Subsequent deprotonation at the C3 position, facilitated by a mild base, would generate a nucleophilic radical that can react with a radical species generated from a suitable precursor (e.g., an alkyl halide). This strategy allows for the introduction of a wide range of substituents at a previously unreactive position.